3,6-Dichloro-5-methylpyridazine-4-carbonitrile
Description
3,6-Dichloro-5-methylpyridazine-4-carbonitrile is a pyridazine derivative featuring a six-membered aromatic ring with two adjacent nitrogen atoms (positions 1 and 2). The compound is substituted with chlorine atoms at positions 3 and 6, a methyl group at position 5, and a carbonitrile group at position 4. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C6H3Cl2N3 |
|---|---|
Molecular Weight |
188.01 g/mol |
IUPAC Name |
3,6-dichloro-5-methylpyridazine-4-carbonitrile |
InChI |
InChI=1S/C6H3Cl2N3/c1-3-4(2-9)6(8)11-10-5(3)7/h1H3 |
InChI Key |
NFZIFPJNXYMIBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN=C1Cl)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-5-methylpyridazine-4-carbonitrile typically involves the chlorination of 5-methylpyridazine-4-carbonitrile. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure complete chlorination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The final product is purified through crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-5-methylpyridazine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Oxidation Reactions: Oxidation of the methyl group can be achieved using oxidizing agents like potassium permanganate, resulting in the formation of carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran), low temperatures.
Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone), moderate temperatures.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chlorine atoms.
Reduction: Amines.
Oxidation: Carboxylic acids.
Scientific Research Applications
3,6-Dichloro-5-methylpyridazine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-5-methylpyridazine-4-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Comparison with Pyridazine-Based Carbonitriles
Structural and Functional Differences
- 3-Amino-5-benzoylpyridazine-4-carbonitrile (): Substituents: Amino (-NH₂) and benzoyl (-COC₆H₅) groups at positions 3 and 5. Reactivity: The amino group enhances nucleophilicity, enabling further functionalization (e.g., acetylation), while the benzoyl group introduces steric bulk. Spectral Data: IR absorption at 2281 cm⁻¹ (C≡N) and 1H-NMR δ 8.35 ppm (aromatic H) .
| Compound | Substituents | Key Properties (IR, NMR) | Yield | Application |
|---|---|---|---|---|
| 3,6-Dichloro-5-methylpyridazine-4-carbonitrile | Cl (3,6), CH₃ (5), CN (4) | Not reported in evidence | – | Intermediate for drug synthesis |
| 3-Amino-5-benzoylpyridazine-4-carbonitrile | NH₂ (3), COC₆H₅ (5), CN (4) | IR: 2281 cm⁻¹ (CN); NMR: δ 8.35 (Ar-H) | 55% | Precursor for heterocyclic compounds |
| 3-Chloro-5,6-diphenylpyridazine-4-carbonitrile | Cl (3), C₆H₅ (5,6), CN (4) | – | – | Fused heterocycle synthesis |
Comparison with Pyrimidine and Other Heterocyclic Carbonitriles
Pyrimidine Derivatives ()
- 4-Chloro-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile :
Thiazolo-Pyrimidine Carbonitriles ()
- (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile: Substituents: Carbonitrile, furan, and benzylidene groups. Properties: IR absorption at 2209 cm⁻¹ (C≡N) and melting point 213–215°C, indicating higher thermal stability than pyridazine analogues .
Pyrano-Pyrazole Carbonitriles ()
- 6-Amino-4-(substituted phenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: Substituents: Amino, methyl, and carbonitrile. Synthesis: Prepared via ionic liquid-catalyzed multi-component reactions, achieving yields up to 90% .
Key Research Findings and Trends
Electronic Effects : Chlorine and carbonitrile groups in this compound act as electron-withdrawing groups, directing electrophilic substitution to specific ring positions.
Biological Relevance : Pyridazine carbonitriles are explored as kinase inhibitors, while pyrimidine analogues (e.g., ) target anticancer pathways.
Synthetic Efficiency: Multi-component reactions (e.g., ) offer higher atom economy for carbonitrile-containing heterocycles compared to stepwise syntheses.
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